molecular formula C8H7F2N5 B13926306 5-(Difluoromethyl)-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine

5-(Difluoromethyl)-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine

Cat. No.: B13926306
M. Wt: 211.17 g/mol
InChI Key: RRBLUZZWAKICQW-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a difluoromethyl group and a 1H-1,2,3-triazol-1-yl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the pyridine ring followed by the introduction of the difluoromethyl and triazole groups through nucleophilic substitution and cycloaddition reactions, respectively. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of products.

Scientific Research Applications

5-(Difluoromethyl)-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(Difluoromethyl)-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and triazole-containing molecules, such as:

  • 5-(Chloromethyl)-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine
  • 5-(Methyl)-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine

Uniqueness

What sets 5-(Difluoromethyl)-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, can enhance its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C8H7F2N5

Molecular Weight

211.17 g/mol

IUPAC Name

5-(difluoromethyl)-6-(triazol-1-yl)pyridin-3-amine

InChI

InChI=1S/C8H7F2N5/c9-7(10)6-3-5(11)4-12-8(6)15-2-1-13-14-15/h1-4,7H,11H2

InChI Key

RRBLUZZWAKICQW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=N1)C2=C(C=C(C=N2)N)C(F)F

Origin of Product

United States

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